molecular formula C28H41F5O3 B050873 Pfhmv-D3 CAS No. 119839-97-3

Pfhmv-D3

Cat. No. B050873
M. Wt: 520.6 g/mol
InChI Key: YFPUGVGSQJTGSN-BBAVXGTHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pfhmv-D3 is a peptide that has gained significant attention in the scientific community due to its potential applications in medical research. This peptide is known to have several biochemical and physiological effects, making it an interesting candidate for further investigation. In

Scientific Research Applications

Pfhmv-D3 has been studied for its potential applications in medical research. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Pfhmv-D3 has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegeneration.
Another area of research is in the treatment of cancer. Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes it a potential candidate for the development of anticancer drugs.

Mechanism Of Action

Pfhmv-D3 exerts its effects by binding to specific receptors on the surface of cells. These receptors are known as G protein-coupled receptors (GPCRs). Once bound, Pfhmv-D3 activates intracellular signaling pathways, leading to the observed physiological and biochemical effects.

Biochemical And Physiological Effects

Pfhmv-D3 has several biochemical and physiological effects, including:
- Neuroprotection: Pfhmv-D3 has been shown to protect neurons from oxidative stress and reduce the risk of neurodegeneration.
- Anti-inflammatory: Pfhmv-D3 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Anticancer: Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
- Cardiovascular protection: Pfhmv-D3 has been shown to improve cardiac function and reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pfhmv-D3 in lab experiments is its stability and solubility. This makes it easier to handle and administer in experiments. Additionally, Pfhmv-D3 has a relatively low molecular weight, making it easier to penetrate cell membranes.
One of the limitations of using Pfhmv-D3 in lab experiments is its cost. The synthesis of Pfhmv-D3 can be expensive, making it difficult for some researchers to obtain. Additionally, Pfhmv-D3 has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Pfhmv-D3, including:
- Further investigation into its neuroprotective effects and potential applications in the treatment of neurological disorders.
- Development of Pfhmv-D3-based anticancer drugs.
- Investigation into the potential cardiovascular benefits of Pfhmv-D3.
- Study of the long-term effects of Pfhmv-D3 and its potential for chronic administration.
Conclusion
Pfhmv-D3 is a peptide with several potential applications in medical research. Its neuroprotective, anti-inflammatory, and anticancer effects make it an interesting candidate for further investigation. While there are limitations to its use in lab experiments, the potential benefits of studying Pfhmv-D3 make it a promising area of research for the future.

Synthesis Methods

Pfhmv-D3 can be synthesized using solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC). The purity and yield of the peptide can be optimized by adjusting the reaction conditions and purification methods.

properties

CAS RN

119839-97-3

Product Name

Pfhmv-D3

Molecular Formula

C28H41F5O3

Molecular Weight

520.6 g/mol

IUPAC Name

(1R,5Z)-5-[(2E)-2-[(7aR)-1-[(2R)-6-[difluoro(methoxy)methyl]-7,7,7-trifluoroheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H41F5O3/c1-17(7-5-9-25(27(29,30)31)28(32,33)36-4)22-12-13-23-19(8-6-14-26(22,23)3)10-11-20-15-21(34)16-24(35)18(20)2/h10-11,17,21-25,34-35H,2,5-9,12-16H2,1,3-4H3/b19-10+,20-11-/t17-,21-,22?,23?,24?,25?,26-/m1/s1

InChI Key

YFPUGVGSQJTGSN-BBAVXGTHSA-N

Isomeric SMILES

C[C@H](CCCC(C(OC)(F)F)C(F)(F)F)C1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C

SMILES

CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

synonyms

26,26,26,27,27-pentafluoro-1-hydroxy-27-methoxyvitamin D3
PFHMV-D3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.